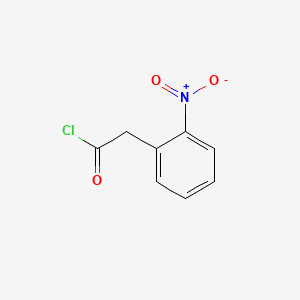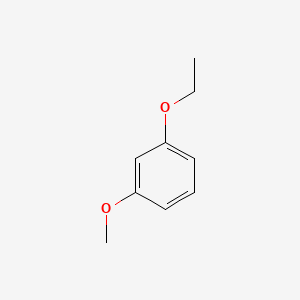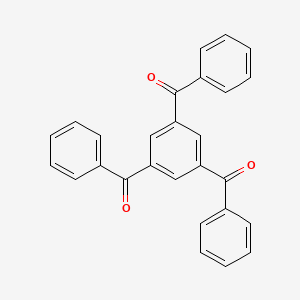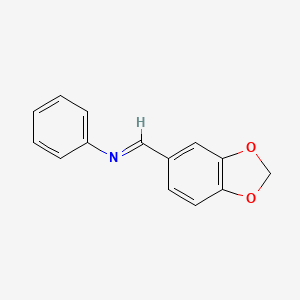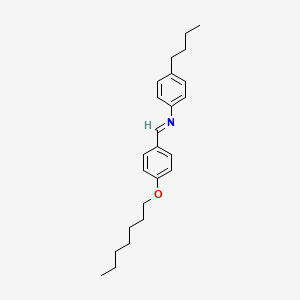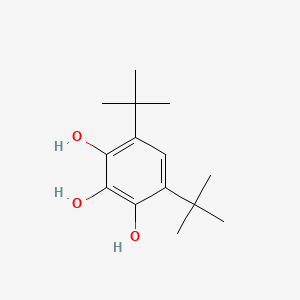
4,6-di-tert-Butylpyrogallol
Übersicht
Beschreibung
4,6-di-tert-Butylpyrogallol is a derivative of pyrogallol where tert-butyl groups are added to the 4 and 6 positions of the benzene ring. This substitution can significantly alter the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of compounds related to 4,6-di-tert-Butylpyrogallol often involves the introduction of tert-butyl groups to enhance solubility and steric hindrance. For instance, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine demonstrates the use of tert-butyl groups to prevent face-to-face π-interactions typical of simple ligands due to the bulky nature of the substituents . Similarly, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate shows the use of tert-butyl groups to create a hydrophobic betaine dye that crystallizes without solvent due to the presence of these bulky groups .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups is often characterized by the steric effects these groups introduce. For example, in the case of 4,6-di-tert-Butylpyrogallol, the oxidation product forms a dimeric structure due to a [2π+4π]-cycloaddition mechanism, which is a hetero Diels–Alder reaction, indicating a significant influence of the tert-butyl groups on the compound's reactivity .
Chemical Reactions Analysis
The chemical reactivity of 4,6-di-tert-Butylpyrogallol is influenced by the presence of tert-butyl groups. Oxidation of this compound leads to unexpected dimeric products rather than the anticipated quinone . This suggests that the tert-butyl groups can affect the course of chemical reactions, possibly by providing steric hindrance or electronic effects that alter the typical reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl substituents are often modified due to the bulky nature of these groups. For instance, the tert-butyl group is slightly electron-releasing, which can be inferred from cyclic voltammetric data . The presence of tert-butyl groups can also influence the crystallization behavior, as seen in the solventless crystallization of a hydrophobic betaine dye . Additionally, the electrochemical behavior of phenols substituted with tert-butyl groups, such as 2,6-di-tert-butyl-4-isopropylphenol, is unique and can lead to various oxidation products depending on the solution conditions and electrode potential .
Wissenschaftliche Forschungsanwendungen
Oxidation Properties and Products
- Oxidation and Dimerization: Oxidation of 4,6-di-tert-butylpyrogallol results in unique dimeric products, differing from expected products. It undergoes regio- and stereospecific dimerization via a [2π+4π]-cycloaddition mechanism. This discovery was established using X-ray diffraction analysis, revealing insights into the complex reactions 4,6-di-tert-butylpyrogallol undergoes (Shif et al., 1999).
Synthetic Applications
- Microwave-Assisted Synthesis: A study demonstrated the successful synthesis of 5-tert-Butylpyrogallol from gallic acid and tert-butyl alcohol using microwave catalysis. This process yielded a 56.2% efficiency, highlighting an alternative synthesis method that could be applicable to 4,6-di-tert-butylpyrogallol (Guo, 2013).
Applications in Material Science
- Electrochemical Properties in Transformer Oil: The electrochemical properties of 2,6-Di-tert-butyl-4-methylphenol, a related compound, were studied in transformer oil. This research developed a new method for determining the content of antioxidants in transformer oils using differential pulse voltammetry (Zhou et al., 2012).
- Oxidative Stability in Polymers: Studies have investigated the role of similar compounds in enhancing the oxidative stability of polymers. For instance, 2,6-di-tert-butyl-4-phenylphenol showed moderate effectiveness as an antioxidant in polypropylene under certain conditions (Shlyapnikov & Torsueva, 1995).
Potential Antiviral Properties
- Antiviral Activity Research: Research has been conducted on N-acyl derivatives of 4,6-di-tert-butyl-2-aminophenol, showing promise as antiviral agents against herpes simplex virus and influenza, suggesting a potential pharmaceutical application for related compounds (Shadyro et al., 2002).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 4,6-di-tert-Butylpyrogallol involves a unique process of oxidation . Oxidation of 4,6-di-tert-Butylpyrogallol results in two dimeric products instead of the expected 4,6-di-tert-butyl-3-hydroxy-1,2-benzoquinone . This compound undergoes regio- and stereospecific dimerization according to the [2π+4π]-cycloaddition mechanism, specifically, the hetero Diels—Alder reaction .
Eigenschaften
IUPAC Name |
4,6-ditert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDOWRFIAEMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192559 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3934-77-8 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Di(tert-butyl)-1,2,3-benzenetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



